3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thioxo group and the pyrido[2,3-d]pyrimidine core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. This method provides a clean, green, and efficient protocol for the synthesis of the compound with good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve efficiency compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or pyrimidine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and pyrido[2,3-d]pyrimidine core structure allow it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 2-thioxodihydropyrido[2,3-d]pyrimidine
- 2-amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one
- 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives .
Uniqueness
3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the benzyl and thioxo groups, which contribute to its distinct chemical properties and biological activities. These structural features differentiate it from other pyrido[2,3-d]pyrimidine derivatives and enhance its potential for various applications .
Properties
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-7-4-8-15-12(11)16-14(19)17(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDNXGYKZBQYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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